Gap27 is a synthetic peptide designed to mimic a specific amino acid sequence found within the second extracellular loop of connexin 43 (Cx43). [, , , , , , , ] Cx43 belongs to a family of proteins that form gap junctions, intercellular channels allowing direct communication between adjacent cells. [, , , ] Gap junctions play crucial roles in various physiological processes, including cell growth, differentiation, and signaling. [] Gap27 is widely employed as a research tool to study the function of Cx43 and its associated gap junctions, particularly in the context of cardiovascular disease, wound healing, and neuroprotection. [, , , , , , , , , , , , , , , , , , ]
GAP 27 is a synthetic compound that has garnered attention for its potential applications in scientific research, particularly in the field of pharmacology. It is classified as a small molecule inhibitor that targets specific biological pathways, making it a subject of interest for various therapeutic applications.
GAP 27 was developed as part of research aimed at understanding and modulating the activity of specific ion channels and receptors in biological systems. The compound is synthesized in laboratory settings using established chemical methodologies, which allow for its characterization and evaluation in preclinical studies.
GAP 27 is classified as a peptide-based compound. It functions primarily as an inhibitor, affecting the activity of ion channels and receptors involved in numerous physiological processes. Its classification within pharmacological research highlights its potential use in developing treatments for conditions influenced by ion channel dysregulation.
The synthesis of GAP 27 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to form the desired peptide chain while attached to a solid support.
GAP 27 has a specific molecular structure characterized by a sequence of amino acids that confers its biological activity. The exact sequence and arrangement can vary depending on the intended application but typically includes key residues that interact with target proteins.
GAP 27 undergoes various chemical reactions typical of peptide compounds, including hydrolysis and interactions with biological targets.
The mechanism of action of GAP 27 involves its interaction with ion channels or receptors, leading to modulation of their activity. This can result in altered cellular signaling pathways that affect physiological responses.
GAP 27 has several applications in scientific research:
Connexin 43 (Cx43) is a 43 kDa protein encoded by the GJA1 gene and represents the most ubiquitously expressed gap junction protein in humans. Structurally, Cx43 monomers organize into hexameric complexes called hemichannels (or connexons) within the trans-Golgi network [1] [7]. These hemichannels traffic to the plasma membrane, where they dock with counterparts on adjacent cells to form intercellular gap junction channels (GJCs). Each Cx43 monomer contains:
Recent cryo-EM studies at 2.26 Å resolution reveal that Cx43 GJCs adopt a closed-state conformation under physiological conditions, stabilized by interactions between the N-terminal domain (NTD) and TM2 helices. This conformation creates a central pore opening of only 6–7 Å, insufficient for metabolite passage. Lipid molecules (e.g., phosphatidylcholine) embed within monomer interfaces, suggesting a role in stabilizing the closed state [1] [4]. The C-terminal domain undergoes dynamic phosphorylation, regulating assembly and disassembly:
Table 1: Key Phosphorylation Sites Regulating Cx43 Lifecycle
Residue | Kinase | Functional Consequence | Biological Impact |
---|---|---|---|
Ser365 | PKA | Conformational shift (P0→P1) | Enhanced membrane trafficking [7] |
Ser325/328/330 | Casein kinase 1 | Gap junction assembly (P2 isoform) | Plaque stabilization [2] [7] |
Ser368 | PKC | Reduced unitary conductance (50pS channels) | Channel gating modulation [2] |
Ser373 | MAPK | Gap junction internalization | Stress-induced disassembly [7] |
The extracellular loops E1 (residues 42–75) and E2 (residues 195–222) mediate hemichannel docking via a double-barrel β-sheet interdigitation mechanism. E1 domains form an inner wall stabilized by hydrogen bonds (Asn54–Leu56), while E2 domains create an outer wall via salt bridges (Lys168–Asp179) [5]. Crucially, undocked hemichannels exhibit calcium-dependent gating: Physiological extracellular Ca²⁺ concentrations (1–2 mM) stabilize hemichannels in a closed state, whereas Ca²⁺ depletion triggers pathological opening [5] [8].
Aberrant hemichannel activity permits uncontrolled efflux of ATP, glutamate, and ions, driving cellular damage. GAP 27 (sequence: SRPTEKTIFII) mimics a conserved motif (SRPTEK) within the E2 loop of Cx43. By binding to the docking interface of open hemichannels, GAP 27 sterically hinders:
Dysregulated Cx43 hemichannels contribute to disease via two primary mechanisms: sustained opening and altered non-channel functions.
Ischemic Injury: During cardiac ischemia, MAPK-dependent phosphorylation at Ser373 induces rapid Cx43 internalization and GJ uncoupling. Concurrently, ATP depletion and Ca²⁺ dyshomeostasis trigger hemichannel opening, exacerbating ATP loss and Na⁺ influx. This dual pathology underlies arrhythmogenesis and cardiomyocyte death [3] [7].
Cancer Progression: In breast cancer, Cx43 facilitates tunneling nanotube (TNT) formation between tumor cells, enabling organelle transfer (e.g., mitochondria) and chemoresistance. CRISPR/Cas9 knockout studies show 67% reduction in TNT density upon Cx43 ablation. GAP 27 blocks TNT-mediated intercellular Ca²⁺ waves, disrupting this survival network [6].
Table 2: Pathological Roles of Cx43 Hemichannels in Disease
Disease Context | Aberrant Cx43 Activity | Consequence | GAP 27 Effect |
---|---|---|---|
Cardiac Ischemia | Sustained hemichannel opening | ATP depletion, edema, arrhythmia | ↓ Dye uptake, ↓ infarct size [3] |
Breast Cancer | TNT formation via Cx43 hemichannels | Mitochondrial transfer, chemoresistance | ↓ TNT frequency, ↓ Ca²⁺ waves [6] |
Neuroinflammation | ATP release via astrocyte hemichannels | Microglial activation, neuronal excitotoxicity | ↓ IL-1β release, ↓ neuronal death [3] |
Additionally, Cx43-20k—a 20 kDa isoform generated by internal translation—translocates to the nucleus under hypoxia. There, it complexes with BTF3 and RNA Pol II to directly upregulate N-cadherin transcription, promoting collective cancer cell migration. While GAP 27 does not inhibit this pathway, it highlights Cx43’s non-canonical roles in disease [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8